molecular formula C10H10N2O6S2 B033540 3,8-diaminonaphthalene-1,5-disulfonic acid CAS No. 19659-81-5

3,8-diaminonaphthalene-1,5-disulfonic acid

Cat. No.: B033540
CAS No.: 19659-81-5
M. Wt: 318.3 g/mol
InChI Key: IQCQWQDFHQPFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diaminonaphthalene-1,5-disulphonic acid is an organic compound with the molecular formula C10H10N2O6S2. It is a derivative of naphthalene, characterized by the presence of two amino groups and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-diaminonaphthalene-1,5-disulphonic acid typically involves the sulfonation and nitration of naphthalene, followed by the reduction of the nitro groups to amino groups. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 3,8-diaminonaphthalene-1,5-disulphonic acid follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3,8-Diaminonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

3,8-Diaminonaphthalene-1,5-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-diaminonaphthalene-1,5-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Properties

CAS No.

19659-81-5

Molecular Formula

C10H10N2O6S2

Molecular Weight

318.3 g/mol

IUPAC Name

3,8-diaminonaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H10N2O6S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18)

InChI Key

IQCQWQDFHQPFIT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O

19659-81-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.